2',3-Difluorobiphenyl-4-carbonitrile
Description
2',3-Difluorobiphenyl-4-carbonitrile is a fluorinated biphenyl derivative characterized by fluorine substituents at the 2' and 3 positions of the biphenyl scaffold and a nitrile (-CN) group at the 4 position. The fluorine atoms enhance metabolic stability and modulate lipophilicity, while the nitrile group serves as a versatile functional group for further chemical modifications .
Properties
Molecular Formula |
C13H7F2N |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-fluoro-4-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H7F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H |
InChI Key |
IKUOWHWWAZAMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Difluorobiphenyl-4-carbonitrile typically involves the fluorination of biphenyl derivatives followed by the introduction of a cyano group. One common method involves the reaction of 2’,3-difluorobiphenyl with a suitable cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2’,3-Difluorobiphenyl-4-carbonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine and cyanating agents.
Chemical Reactions Analysis
Types of Reactions
2’,3-Difluorobiphenyl-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to modify the cyano group.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced biphenyl compounds.
Scientific Research Applications
2’,3-Difluorobiphenyl-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2’,3-Difluorobiphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the cyano group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile (CAS 425378-82-1): Differs in fluorine positions (2' and 4) and includes an amino group at 5'.
- [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-4'-hydroxy (CAS 1261998-32-6) : Features a hydroxyl group at 4' and fluorine at 6, altering solubility and acidity relative to the fully fluorinated nitrile .
Core Scaffold Variations
- 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: A dihydropyridine core with dual nitrile groups and a fluorophenyl substituent. The non-aromatic core reduces planarity, affecting conjugation and bioavailability compared to biphenyl systems .
- 2-Amino-7-diethylamino-4-(2-fluoro-phenyl)-4H-chromene-3-carbonitrile: A chromene scaffold with amino and fluoro substituents. The fused oxygen heterocycle enhances rigidity and π-stacking capabilities .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
